Lawesson's reagent

Description

Properties

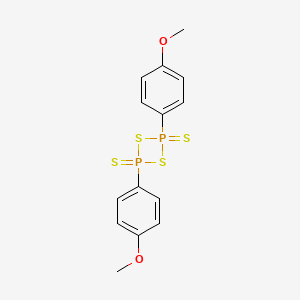

IUPAC Name |

2,4-bis(4-methoxyphenyl)-2,4-bis(sulfanylidene)-1,3,2λ5,4λ5-dithiadiphosphetane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O2P2S4/c1-15-11-3-7-13(8-4-11)17(19)21-18(20,22-17)14-9-5-12(16-2)6-10-14/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFHGBZLNZZVTAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)P2(=S)SP(=S)(S2)C3=CC=C(C=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O2P2S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4066460 | |

| Record name | p-Anisyldithiophosphonic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4066460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

404.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Off-white, light yellow, or light brown powder with a stench; [Sigma-Aldrich MSDS] | |

| Record name | Lawesson's reagent | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21093 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

19172-47-5 | |

| Record name | Lawesson's reagent | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19172-47-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lawesson's reagent | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019172475 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 19172-47-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=150550 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3,2,4-Dithiadiphosphetane, 2,4-bis(4-methoxyphenyl)-, 2,4-disulfide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | p-Anisyldithiophosphonic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4066460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane 2,4-disulphide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.944 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | P-ANISYLDITHIOPHOSPHONIC ANHYDRIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A4125MQ8RX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Mechanism of Lawesson's Reagent Thionation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lawesson's reagent (LR), 2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide, is a cornerstone of organosulfur chemistry, prized for its efficacy in converting carbonyl compounds into their thiocarbonyl analogues. This technical guide provides an in-depth exploration of the mechanistic pathways governing this transformation. Drawing upon computational and experimental data, we delineate the key steps of the reaction, from the initial dissociation of the reagent to the formation of the final thiocarbonyl product. This document is intended to serve as a comprehensive resource, offering detailed experimental protocols for the thionation of various functional groups and quantitative data to inform reaction design and optimization.

Introduction

The conversion of a carbonyl group (C=O) to a thiocarbonyl group (C=S), known as thionation, is a fundamental transformation in organic synthesis. Thiocarbonyl compounds serve as versatile intermediates and are integral components of numerous biologically active molecules and materials.[1] While several thionating agents exist, this compound has emerged as a preferred choice due to its mild reaction conditions, high yields, and broad substrate scope compared to harsher alternatives like phosphorus pentasulfide (P₄S₁₀).[1][2] Understanding the underlying mechanism of this compound is crucial for predicting reactivity, controlling selectivity, and expanding its synthetic utility.

The Core Mechanism: A Dissociative Pathway

The thionation of carbonyl compounds by this compound is not a direct reaction with the dimeric form of the reagent. Instead, it proceeds through a multi-step pathway initiated by the dissociation of the reagent.

Dissociation of this compound

In solution, this compound exists in equilibrium with a highly reactive monomeric dithiophosphine ylide ((ArP(=S)S)).[2][3] This dissociation is the first and crucial step of the mechanism, as the monomer is the active species in the thionation reaction. The equilibrium lies towards the dimeric form, but the monomer is readily generated under typical reaction conditions, which often involve heating.[1]

Caption: Dissociation of this compound into its reactive monomeric form.

The Two-Step Thionation Cascade

Once the reactive dithiophosphine ylide monomer is formed, the thionation of a carbonyl compound proceeds via a two-step mechanism that is analogous to the Wittig reaction.[2][4]

-

[2+2] Cycloaddition: The first step involves a concerted, albeit asynchronous, [2+2] cycloaddition between the dithiophosphine ylide and the carbonyl compound.[4][5] This reaction forms a transient, four-membered thiaoxaphosphetane intermediate. Computational studies have shown that the formation of the P-O bond is more advanced than the C-S bond in the transition state.[4]

-

Cycloreversion: The thiaoxaphosphetane intermediate is unstable and rapidly undergoes a cycloreversion reaction.[2][4] This step involves the fragmentation of the four-membered ring to yield the desired thiocarbonyl compound and a stable phosphorus-oxygen byproduct, typically an oxathiophosphine ylide, which often trimerizes.[3][4] The formation of the strong P=O bond is a significant driving force for this step and the overall reaction.[2][6]

Computational studies have revealed that, unlike the Wittig reaction where the initial cycloaddition is rate-determining, the cycloreversion step is the rate-limiting step in the this compound thionation.[4]

Caption: The two-step mechanism of carbonyl thionation by the active monomer.

Quantitative Mechanistic Insights

Computational studies using density functional theory (DFT) have provided valuable quantitative data on the energetics of the thionation mechanism. The following table summarizes the calculated activation energies (ΔG‡) and reaction energies (ΔGr) for the key steps in the thionation of various carbonyl compounds.

| Carbonyl Substrate | Step | ΔG‡ (kcal/mol) | ΔGr (kcal/mol) | Reference |

| Acetaldehyde | Cycloaddition (TS1) | 22.8 | -11.9 | [4] |

| Cycloreversion (TS2) | 24.3 | -1.5 | [4] | |

| Acetone (B3395972) | Cycloaddition (TS1) | 25.1 | -9.0 | [4] |

| Cycloreversion (TS2) | 27.9 | 5.8 | [4] | |

| Methyl Acetate (B1210297) | Cycloaddition (TS1) | 23.3 | -13.0 | [4] |

| Cycloreversion (TS2) | 26.9 | 2.5 | [4] | |

| Acetamide (B32628) | Cycloaddition (TS1) | 20.9 | -15.9 | [4] |

| Cycloreversion (TS2) | 22.5 | -2.7 | [4] |

Data extracted from Merino, P., et al. (2016). J. Org. Chem.[4]

These data quantitatively support the experimentally observed reactivity trend: amides > ketones > esters .[1][4] The lower activation energy for the rate-limiting cycloreversion step (TS2) in the case of acetamide (22.5 kcal/mol) compared to acetone (27.9 kcal/mol) and methyl acetate (26.9 kcal/mol) explains the higher reactivity of amides.[4]

Detailed Experimental Protocols

The following protocols are representative examples for the thionation of ketones, amides, and esters using this compound.

Thionation of a Ketone (e.g., Acetophenone)

Caption: Experimental workflow for the thionation of a ketone.

Procedure:

-

To a solution of acetophenone (1.0 equiv) in anhydrous toluene, add this compound (0.5 equiv).

-

Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 2-4 hours.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon consumption of the starting material, cool the reaction mixture to room temperature.

-

Concentrate the mixture under reduced pressure to remove the solvent.

-

Purify the residue by flash column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the desired thioketone.

Thionation of an Amide (e.g., N-Benzyl-pyrrolidin-2-one)

Procedure:

-

Dissolve this compound (0.5 equiv) in a large volume of anhydrous tetrahydrofuran (B95107) (THF) to ensure complete dissolution.

-

To this solution, add a solution of N-benzyl-pyrrolidin-2-one (1.0 equiv) in anhydrous THF at room temperature.

-

Stir the reaction mixture at room temperature. The reaction is often complete within 30 minutes to a few hours. Monitor by TLC.

-

Once the reaction is complete, evaporate the solvent under reduced pressure.

-

Perform an aqueous work-up by adding water and extracting the product with a suitable organic solvent (e.g., diethyl ether).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography on silica gel to yield the corresponding thioamide.

Thionation of an Ester (e.g., Methyl 4-nitrobenzoate)

Note: Esters are generally less reactive than ketones and amides, and may require higher temperatures and longer reaction times.

Procedure:

-

In a round-bottom flask, combine methyl 4-nitrobenzoate (B1230335) (1.0 equiv) and this compound (0.5 equiv) in anhydrous xylene.

-

Heat the mixture to reflux (approximately 140 °C) and maintain for 12-24 hours.

-

Monitor the reaction progress by TLC or HPLC.

-

After cooling to room temperature, remove the solvent under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to separate the desired thionoester from unreacted starting material and phosphorus-containing byproducts.

Conclusion

The thionation of carbonyl compounds with this compound is a robust and widely applicable synthetic method. Its mechanism is well-understood to proceed through an initial dissociation of the reagent, followed by a two-step cycloaddition-cycloreversion sequence with the carbonyl substrate. The rate-limiting step is the fragmentation of the thiaoxaphosphetane intermediate, and the reactivity of the carbonyl compound is dictated by the activation energy of this step. The provided quantitative data and detailed experimental protocols offer a solid foundation for researchers to effectively utilize this compound in their synthetic endeavors, from small-scale laboratory synthesis to complex molecule construction in drug development.

References

- 1. A Focused Review of Synthetic Applications of Lawesson’s Reagent in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound [organic-chemistry.org]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. A Focused Review of Synthetic Applications of Lawesson’s Reagent in Organic Synthesis | MDPI [mdpi.com]

A Technical Guide to the Laboratory-Scale Synthesis of Lawesson's Reagent

Introduction

Lawesson's reagent (LR), systematically named 2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide, is a cornerstone thionating agent in modern organic synthesis.[1][2] First synthesized in 1956 during a systematic study of the reactions between arenes and phosphorus pentasulfide (P₄S₁₀), its popularization is credited to the extensive work of Sven-Olov Lawesson and his group in the late 1970s.[3][4] The reagent is highly valued for its efficacy in converting a wide range of carbonyl compounds—including ketones, esters, amides, and lactones—into their corresponding thiocarbonyls.[4][5] Its utility also extends to the synthesis of sulfur-containing heterocycles, making it an indispensable tool for researchers in medicinal chemistry and materials science.[6]

This guide provides an in-depth overview of the two primary methods for the laboratory-scale synthesis of this compound, offering detailed experimental protocols, quantitative data, and safety considerations tailored for researchers and chemical development professionals.

Synthesis Pathways Overview

The laboratory preparation of this compound is primarily achieved through two reliable routes:

-

The Classical Method: The reaction of anisole (B1667542) with phosphorus pentasulfide (P₄S₁₀).[2][3]

-

The Alternative Method: The reaction of anisole with a combination of red phosphorus and elemental sulfur.[1][2]

Both methods are typically conducted at elevated temperatures and yield the product as a pale-yellow crystalline solid.[2] The choice of method may depend on the availability and cost of the starting materials.

Caption: Reaction schemes for the synthesis of this compound.

Quantitative Data Summary

The following table summarizes the key reaction parameters for the laboratory-scale synthesis of this compound, allowing for easy comparison between the primary synthetic routes.

| Parameter | Classical Method | Alternative Method |

| Reactant 1 | Anisole | Anisole |

| Reactant 2 | Phosphorus Pentasulfide (P₄S₁₀) | Red Phosphorus |

| Reactant 3 | - | Elemental Sulfur |

| Solvent | Toluene (B28343), Xylene, or Neat (solvent-free)[2] | Not specified, likely Neat |

| Temperature | 150 °C (Neat) or Reflux | 150–155 °C[1][2] |

| Reaction Time | ~2–6 hours[1][7] | 6 hours[1][2] |

| Reported Yield | ~70%[1][2] | 76%[1][2] |

Experimental Protocols

Safety Precaution: The synthesis of this compound involves the evolution of hydrogen sulfide (B99878) (H₂S), a highly toxic and flammable gas.[7] All procedures must be conducted in a well-ventilated fume hood. All glassware should be decontaminated with an excess of sodium hypochlorite (B82951) solution (bleach) before being removed from the fume hood.[4][8]

Method 1: Synthesis from Anisole and Phosphorus Pentasulfide (P₄S₁₀)

This is the most common and historically significant method for preparing this compound.[2]

Materials and Equipment:

-

Anisole

-

Phosphorus Pentasulfide (P₄S₁₀)

-

Toluene or Xylene (for recrystallization)

-

Round-bottomed flask

-

Reflux condenser

-

Heating mantle with magnetic stirring

-

Buchner funnel and filter flask

-

Standard laboratory glassware

Step-by-Step Procedure:

-

Reaction Setup: In a fume hood, charge a dry round-bottomed flask with phosphorus pentasulfide and anisole. The reaction can be run neat or with a high-boiling solvent like xylene.[2]

-

Heating and Reflux: Equip the flask with a reflux condenser and begin heating the mixture with vigorous stirring. The target temperature is typically around 150 °C.[1]

-

Monitoring the Reaction: Continue heating until the solid P₄S₁₀ has completely dissolved, the mixture becomes a clear, yellow solution, and the evolution of hydrogen sulfide gas ceases.[4][9] This process can take between 2 to 6 hours.[1][7]

-

Isolation of Crude Product: Remove the heat source and allow the reaction mixture to cool slowly to room temperature. The crude this compound will precipitate as a yellow solid.[7] Further cooling in an ice bath can maximize precipitation.

-

Filtration: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the crude product with a small amount of a cold, non-polar solvent like diethyl ether or hexanes to remove residual impurities.[7]

-

Purification: The crude product can be purified by recrystallization. Dissolve the solid in a minimal amount of boiling toluene or xylene.[4][7] Be aware that this compound can decompose or polymerize if held at high temperatures in solution for extended periods.[1][7] Allow the solution to cool slowly to form crystals, which are then collected by filtration.

-

Drying: Dry the purified crystals under vacuum to yield this compound as a pale-yellow powder. The reported melting point is in the range of 228–231 °C.[4]

Method 2: Synthesis from Anisole, Red Phosphorus, and Sulfur

This alternative approach avoids the direct use of P₄S₁₀, which can be advantageous depending on chemical availability.

Materials and Equipment:

-

Anisole

-

Red Phosphorus

-

Elemental Sulfur

-

Equipment as listed in Method 1

Step-by-Step Procedure:

-

Reaction Setup: In a fume hood, combine anisole, red phosphorus, and powdered elemental sulfur in a dry round-bottomed flask.

-

Heating: Heat the mixture to 150–155 °C with efficient stirring for approximately 6 hours.[1][2]

-

Work-up and Purification: The isolation and purification steps are analogous to those described in Method 1. Cool the reaction mixture, collect the precipitated crude solid by filtration, and purify by recrystallization from boiling toluene or xylene.

Experimental Workflow Visualization

The following diagram illustrates the key stages in the classical laboratory synthesis and purification of this compound.

Caption: Workflow for the synthesis of this compound via the classical method.

Storage and Handling

This compound is sensitive to moisture and will slowly hydrolyze to release hydrogen sulfide, contributing to its characteristic unpleasant odor.[2][4] It should be stored in a tightly sealed container under an inert, anhydrous atmosphere. While stable for months at room temperature when stored properly, it can decompose or polymerize upon prolonged heating in solution, especially at temperatures exceeding 110 °C.[1][2][6]

References

- 1. This compound – a widely used agent in Organic Syntheses_Chemicalbook [chemicalbook.com]

- 2. grokipedia.com [grokipedia.com]

- 3. Reagents of the month- April- Lawesson's and Woollins' reagents - SigutLabs [sigutlabs.com]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. This compound [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

- 7. youtube.com [youtube.com]

- 8. Lawesson's_reagent [chemeurope.com]

- 9. Page loading... [guidechem.com]

Physical and chemical properties of Lawesson's reagent

Introduction: Lawesson's reagent (LR), systematically named 2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide, is a versatile and widely utilized organosulfur compound in organic synthesis. First prepared in 1956 and later popularized by Swedish chemist Sven-Olov Lawesson, it has become an indispensable tool for the thionation of carbonyl compounds.[1] This guide provides an in-depth overview of the physical and chemical properties of this compound, its mechanism of action, detailed experimental protocols, and safety considerations, tailored for researchers, scientists, and professionals in drug development.

Physical and Chemical Properties

This compound is typically a pale-yellow crystalline solid with a characteristic and strong, unpleasant odor, often attributed to trace hydrolysis releasing hydrogen sulfide (B99878).[2][3] It is sensitive to moisture and should be handled in a dry environment.[2] While insoluble in water, it exhibits modest solubility in various boiling organic solvents.[1][4]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Citations |

| CAS Number | 19172-47-5 | [1][3] |

| Molecular Formula | C₁₄H₁₄O₂P₂S₄ | [2][3] |

| Molecular Weight | 404.47 g/mol | [1][3] |

| Appearance | White to pale yellow/green crystalline powder | [1][5] |

| Melting Point | 228–231 °C (442–448 °F; 501–504 K) | [2][5] |

| Solubility | Insoluble in water. Modestly soluble in boiling toluene (B28343), chlorobenzene, anisole (B1667542), and dimethoxyethane. | [1][2][4] |

| Moisture Sensitivity | Decomposes in the presence of water, releasing H₂S. | [2][6] |

| Thermal Stability | Can decompose or polymerize upon prolonged heating in solution, especially above 110 °C. | [2] |

| Spectroscopic Data | ||

| IR (P=S stretch) | 650–700 cm⁻¹ | |

| ³¹P NMR (CDCl₃) | δ ~52.6 - 62.9 ppm | [3][5][7] |

| ¹H NMR (CDCl₃) | Signals corresponding to methoxy (B1213986) (OCH₃) and aromatic protons. | [4][5][8][9] |

| ¹³C NMR (CDCl₃) | Signals corresponding to methoxy, aromatic, and imidazole (B134444) carbons (in specific adducts). | [4][5][8][9] |

Chemical Structure

This compound features a central, four-membered dithiadiphosphetane ring, with alternating phosphorus and sulfur atoms. Each phosphorus atom is bonded to a 4-methoxyphenyl (B3050149) group and is also double-bonded to an exocyclic sulfur atom.[2]

Mechanism of Action: Thionation of Carbonyls

The primary application of this compound is the conversion of a carbonyl group (C=O) into a thiocarbonyl group (C=S).[1][10] The reaction mechanism is understood to proceed through a reactive intermediate. Upon heating, this compound dissociates into two molecules of a reactive dithiophosphine ylide (Ar-PS₂).[11] This intermediate then undergoes a [2+2] cycloaddition with the carbonyl compound to form a four-membered thiaoxaphosphetane intermediate. This intermediate subsequently undergoes cycloreversion, a step analogous to the Wittig reaction, to yield the desired thiocarbonyl product and a stable phosphorus-oxygen byproduct.[11][12] The driving force for this final step is the formation of the strong P=O bond.[11]

The reactivity of the carbonyl substrate is a key factor, with more electron-rich carbonyls generally reacting faster.[1] The typical reactivity order is amides > ketones > esters.

Experimental Protocols

1. Synthesis of this compound

This compound can be prepared in the laboratory from anisole and phosphorus pentasulfide (P₄S₁₀).[1][2]

-

Materials: Anisole, Phosphorus pentasulfide (P₄S₁₀), Toluene or Xylene (for recrystallization).

-

Procedure:

-

In a fume hood, combine anisole and phosphorus pentasulfide in a flask equipped with a reflux condenser. Caution: This reaction evolves hydrogen sulfide (H₂S), a toxic and flammable gas.[2]

-

Heat the mixture with stirring. The reaction is typically maintained at reflux until the solid P₄S₁₀ has completely dissolved and the evolution of H₂S ceases, resulting in a clear solution.[2]

-

Allow the reaction mixture to cool.

-

The crude product is then purified by recrystallization from a suitable solvent, such as toluene or xylene, to yield this compound as a pale-yellow solid.[2]

-

2. General Protocol for Thionation of a Ketone

This protocol describes a typical procedure for converting a ketone to a thioketone.

-

Materials: Ketone substrate, this compound (0.5-2.0 equivalents), anhydrous high-boiling solvent (e.g., toluene, xylene), silica (B1680970) gel, and appropriate eluents for chromatography.[1][11]

-

Procedure:

-

Dissolve the ketone substrate in an anhydrous solvent such as toluene in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add this compound to the solution. The stoichiometry can vary, but often 0.5 equivalents of LR (which provides 1.0 equivalent of the reactive monomer) is sufficient.[13]

-

Heat the reaction mixture to reflux (typically 80-110 °C) and monitor the progress using an appropriate technique, such as Thin-Layer Chromatography (TLC).[1][13] Reaction times can range from a few hours to 24 hours.[4][11]

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the resulting crude residue by flash column chromatography on silica gel to isolate the pure thioketone.[4][11]

-

3. General Protocol for Thionation of an Amide

Amides are generally more reactive towards this compound than ketones or esters.[11] The procedure is similar, though reaction conditions can sometimes be milder.

-

Materials: Amide substrate, this compound (0.5-1.0 equivalents), anhydrous solvent (e.g., Tetrahydrofuran (THF) or Toluene), water, extraction solvent (e.g., diethyl ether), silica gel, and eluents.[13][14]

-

Procedure:

-

In a flask, dissolve the amide substrate and this compound in a suitable anhydrous solvent like THF or toluene under an inert atmosphere.[13][14]

-

Stir the reaction mixture. Depending on the substrate's reactivity, the reaction can proceed at room temperature or may require heating to reflux.[14] Monitor the reaction by TLC.

-

Once the reaction is complete, remove the solvent by rotary evaporation.

-

Perform an aqueous work-up by adding water and extracting the product with an organic solvent like diethyl ether or ethyl acetate. This step is crucial to remove phosphorus byproducts.[14][15]

-

Dry the combined organic layers over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product via column chromatography on silica gel to obtain the pure thioamide.[13][14]

-

Experimental Workflow Visualization

The following diagram outlines the typical logical steps involved in performing a thionation reaction using this compound in a research setting.

Safety and Handling

This compound requires careful handling due to its chemical properties and reactivity.

-

Toxicity and Odor: The reagent has a strong, unpleasant smell and is toxic. All manipulations should be performed in a well-ventilated fume hood.[2][5]

-

Moisture Sensitivity: It reacts with water, liberating toxic and flammable hydrogen sulfide gas. It must be stored in a tightly sealed container in a dry, cool place, preferably under an inert atmosphere.[2]

-

Personal Protective Equipment (PPE): Appropriate PPE, including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times when handling the reagent.[5]

-

Waste Disposal: Treat all glassware and waste contaminated with this compound with an excess of sodium hypochlorite (B82951) (bleach) solution to neutralize the malodorous and reactive residues before standard disposal procedures.[3]

References

- 1. Reagents of the month- April- Lawesson's and Woollins' reagents - SigutLabs [sigutlabs.com]

- 2. grokipedia.com [grokipedia.com]

- 3. This compound | C14H14O2P2S4 | CID 87949 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. rsc.org [rsc.org]

- 6. Liquid-assisted mechanochemical synthesis of thioamide building blocks with the Lawesson reagent: ex situ monitoring and detection of intermediate pol ... - RSC Mechanochemistry (RSC Publishing) DOI:10.1039/D4MR00013G [pubs.rsc.org]

- 7. spectrabase.com [spectrabase.com]

- 8. rsc.org [rsc.org]

- 9. rsc.org [rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. A Focused Review of Synthetic Applications of Lawesson’s Reagent in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. benchchem.com [benchchem.com]

- 14. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 15. BJOC - A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson’s reagent [beilstein-journals.org]

Lawesson's Reagent: A Technical Guide to its Solubility and Application in Thionation Reactions

For Researchers, Scientists, and Drug Development Professionals

Solubility of Lawesson's Reagent

This compound, or 2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide, is a cornerstone reagent for the conversion of carbonyls to thiocarbonyls.[1][2][3][4] Its efficacy in these reactions is intrinsically linked to its solubility in the chosen reaction solvent.

Qualitative Solubility Data

This compound is a yellow crystalline solid that is generally soluble in a range of common organic solvents.[1] It is, however, insoluble in water.[1][5] The following table summarizes the available qualitative solubility information.

| Solvent | Solubility | Source(s) |

| Chloroform | Soluble, high solubility, slightly soluble | [1][6] |

| Toluene | Soluble, modestly soluble (when boiling) | [1][6][7] |

| Methanol | Soluble, soluble (when warm) | [1][8] |

| Tetrahydrofuran (B95107) (THF) | Soluble | [3][9] |

| Dichloromethane | High solubility | [1] |

| Chlorobenzene | Modestly soluble (when boiling) | [7] |

| Anisole | Modestly soluble (when boiling) | [7] |

| Dimethoxyethane | Modestly soluble (when boiling) | [7] |

| Dioxane | Soluble | [10] |

| Acetonitrile | Soluble | [2] |

It is important to note that prolonged heating of this compound in solution can lead to its decomposition or polymerization.[3][6]

Experimental Protocol for Determining Solubility

For researchers requiring precise solubility data for their specific applications, the following general experimental protocol can be employed to determine the solubility of this compound in a given organic solvent at a specific temperature.

Objective: To determine the solubility of this compound in a specific organic solvent in g/100 mL at a controlled temperature.

Materials:

-

This compound

-

Selected organic solvent (analytical grade)

-

Vials with screw caps

-

Constant temperature bath (e.g., water bath, oil bath, or heating block)

-

Analytical balance

-

Volumetric flasks

-

Pipettes

-

Filtration apparatus (e.g., syringe filter with a compatible membrane)

-

Evaporating dish or rotary evaporator

Procedure:

-

Prepare a series of vials, each containing a known mass of this compound (e.g., 100 mg, 200 mg, 300 mg, etc.).

-

To each vial, add a precise volume of the chosen organic solvent (e.g., 10 mL).

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature bath set to the desired temperature.

-

Allow the mixtures to equilibrate for a sufficient period (e.g., 24 hours), with intermittent shaking to ensure thorough mixing.

-

After equilibration, visually inspect the vials for any undissolved solid.

-

For the vials that show complete dissolution, the solubility is at least the concentration prepared.

-

For the vial with the highest concentration that shows complete dissolution, carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are transferred. For vials with undissolved solid, filter the supernatant.

-

Transfer the clear solution to a pre-weighed evaporating dish.

-

Carefully evaporate the solvent under a gentle stream of inert gas or using a rotary evaporator.

-

Once the solvent is completely removed, weigh the evaporating dish containing the solid residue.

-

The mass of the dissolved this compound can be determined by subtracting the initial mass of the evaporating dish.

-

Calculate the solubility in g/100 mL using the following formula:

Solubility ( g/100 mL) = (Mass of dissolved this compound (g) / Volume of solvent used (mL)) * 100

Experimental Protocols for Thionation Reactions

The choice of solvent for a thionation reaction using this compound is crucial and often dictated by the solubility of the starting material and the desired reaction temperature. Toluene and tetrahydrofuran (THF) are commonly employed solvents.

General Experimental Workflow for Thionation

The following diagram illustrates a typical workflow for a thionation reaction using this compound.

Caption: General workflow for a thionation reaction using this compound.

Detailed Protocol for the Thionation of an Amide in THF

This protocol is adapted from a literature procedure for the thionation of an amide at room temperature.[11]

Objective: To synthesize a thioamide from its corresponding amide using this compound in tetrahydrofuran (THF).

Materials:

-

Amide (1.0 equivalent)

-

This compound (0.5 equivalents)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Drying agent (e.g., anhydrous sodium sulfate (B86663) or magnesium sulfate)

-

Solvents for chromatography (e.g., petroleum ether, ethyl acetate)

-

Silica (B1680970) gel for column chromatography

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Inert atmosphere setup (optional, but recommended)

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a clean, dry round-bottom flask, dissolve this compound (0.5 equivalents) in anhydrous THF. The volume of THF should be sufficient to fully dissolve the reagent.

-

In a separate flask, dissolve the amide (1.0 equivalent) in anhydrous THF.

-

Slowly add the amide solution to the solution of this compound at room temperature with stirring.

-

Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).

-

Once the reaction is complete (as indicated by the consumption of the starting amide), quench the reaction by carefully adding saturated aqueous NaHCO₃ solution.

-

Transfer the mixture to a separatory funnel and perform an aqueous work-up. Extract the aqueous layer with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).

-

Combine the organic layers and wash them with brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

-

Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of petroleum ether and ethyl acetate) to obtain the pure thioamide.

-

Characterize the final product using appropriate analytical techniques (e.g., NMR, IR, and mass spectrometry).

Mechanism of Thionation

The thionation of a carbonyl compound by this compound proceeds through a well-established mechanism. In solution, this compound exists in equilibrium with a reactive dithiophosphine ylide.[3][5] This ylide is the key intermediate that reacts with the carbonyl group.

The following diagram illustrates the accepted signaling pathway for this transformation.

Caption: Mechanism of thionation of a carbonyl compound by this compound.

The reaction is initiated by a [2+2] cycloaddition between the dithiophosphine ylide and the carbonyl group, forming a transient four-membered thiaoxaphosphetane intermediate. This intermediate then undergoes a cycloreversion reaction to yield the desired thiocarbonyl compound and a stable phosphorus-oxygen byproduct.[3]

References

- 1. grokipedia.com [grokipedia.com]

- 2. This compound – a widely used agent in Organic Syntheses_Chemicalbook [chemicalbook.com]

- 3. A Focused Review of Synthetic Applications of Lawesson’s Reagent in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound [organic-chemistry.org]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. This compound CAS#: 19172-47-5 [m.chemicalbook.com]

- 7. Lawesson’s reagent - Enamine [enamine.net]

- 8. cdhfinechemical.com [cdhfinechemical.com]

- 9. Synthetic Applications of Lawesson’s Reagent in Organic Synthesis | Encyclopedia MDPI [encyclopedia.pub]

- 10. Buy LAWESSONS REAGENT 98% For Synthesis, Best Price, Chemical Synthesis Research [abchemicalindustries.com]

- 11. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

An In-depth Technical Guide to Lawesson's Reagent: Structure, Reactivity, and Application

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Lawesson's reagent, a pivotal tool in modern organic synthesis. We will delve into its core structure, the nature of its reactive form, and the mechanisms that govern its powerful thionating capabilities. This document is intended to serve as a detailed resource, complete with quantitative data, experimental protocols, and visualizations to facilitate a deeper understanding and application of this versatile reagent.

Introduction to this compound

This compound (LR) is an organosulfur compound renowned for its efficacy as a thionating agent.[1] First popularized in the 1970s by Swedish chemist Sven-Olov Lawesson and his research group, it has become an indispensable reagent for converting carbonyl compounds—such as ketones, esters, and amides—into their corresponding thiocarbonyls.[2][3] Its prominence stems from its relatively mild reaction conditions and broad substrate scope compared to harsher alternatives like phosphorus pentasulfide (P₄S₁₀).[1][2][4] The reagent's utility extends beyond simple thionation to the synthesis of complex sulfur-containing heterocycles, making it a valuable asset in pharmaceutical research and drug development.[1][2]

The Molecular Structure of this compound

The systematic IUPAC name for this compound is 2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide.[2][5] Its molecular formula is C₁₄H₁₄O₂P₂S₄.[2] The core of the molecule is a planar, four-membered 1,3,2,4-dithiadiphosphetane ring, which consists of alternating phosphorus and sulfur atoms.[2][6] Each phosphorus atom is bonded to a 4-methoxyphenyl (B3050149) group and also features a terminal exocyclic sulfur atom connected by a double bond (P=S).[2] This symmetric, dimeric structure is key to its stability and subsequent reactivity.

The Reactive Form and Mechanism of Thionation

While the dimeric form of this compound is stable, its reactivity is attributed to a monomeric species formed in solution.[4][6]

Upon heating in a suitable solvent, the central P₂S₂ ring of this compound undergoes dissociation to yield two equivalents of a highly reactive dithiophosphine ylide, (4-MeOC₆H₄)PS₂.[4][6][7][8] This monomeric species is the true active agent in thionation reactions. The equilibrium between the dimer and the monomer is a crucial first step in the reaction pathway.

The thionation of a carbonyl compound by the dithiophosphine ylide proceeds through a two-step mechanism that is analogous to the Wittig reaction.[2][4][9]

-

[2+2] Cycloaddition: The reaction initiates with a concerted cycloaddition between the dithiophosphine ylide and the carbonyl group (C=O) of the substrate. This step forms a transient, four-membered thiaoxaphosphetane intermediate.[1][4][9][10]

-

Cycloreversion: The thiaoxaphosphetane intermediate is unstable and rapidly undergoes a cycloreversion. This fragmentation is the rate-determining step and results in the formation of the desired thiocarbonyl compound (C=S) and a stable phosphine (B1218219) oxide byproduct.[4][9][10] The formation of the strong P=O bond is the primary driving force for this step.[4]

Computational studies have confirmed that this process is a concerted and asynchronous reaction.[9][10] The reactivity of the carbonyl substrate generally increases with its electron density; amides are typically more reactive than ketones, which are in turn more reactive than esters.[1][7][9]

Quantitative Data

The physical and spectral properties of this compound are well-documented and essential for its proper handling and characterization.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₄H₁₄O₂P₂S₄ | [2] |

| Molar Mass | 404.45 g/mol | [2][11] |

| Appearance | Yellow to light yellow crystalline solid | [2][12][13] |

| Melting Point | 228–230 °C | [2][12][14] |

| Solubility | Insoluble in water; Soluble in toluene (B28343), xylene, chloroform, dichloromethane | [2][6] |

| Stability | Stable at room temperature under anhydrous conditions; sensitive to moisture | [2][11] |

| Technique | Characteristic Signal(s) | Reference(s) |

| Infrared (IR) | P=S stretching vibration: 650–700 cm⁻¹ | [2] |

| ³¹P NMR (Solid-State) | Isotropic chemical shift: ~44 ppm (solvent-free) | [15] |

| ³¹P NMR (in CDCl₃) | Isotropic chemical shift: ~22-23 ppm (with solvates like benzene) | [15] |

Note: The ³¹P NMR chemical shift is highly sensitive to the presence of solvent molecules within the crystal lattice.[15]

Experimental Protocols

Proper experimental procedures are critical for the successful synthesis and application of this compound. Due to its strong, unpleasant odor and sensitivity to moisture, all manipulations should be performed in a well-ventilated fume hood under an inert atmosphere.[6][16]

This protocol is adapted from the widely used method of reacting anisole (B1667542) with phosphorus pentasulfide.[6][8][16]

Materials:

-

Anisole

-

Phosphorus pentasulfide (P₄S₁₀)

-

Toluene or Xylene (anhydrous)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a gas outlet (to vent H₂S to a scrubber), combine anisole and phosphorus pentasulfide.

-

Add an appropriate volume of anhydrous toluene or xylene to the flask.

-

Heat the mixture to reflux under an inert atmosphere (e.g., Nitrogen or Argon). The reaction is typically heated until the mixture becomes clear and the evolution of hydrogen sulfide (B99878) gas ceases.[6][16]

-

Allow the reaction mixture to cool to room temperature, which will cause the product to begin crystallizing.

-

Further cool the mixture in an ice bath to maximize precipitation.

-

Collect the solid product by vacuum filtration and wash it with a cold, non-polar solvent (e.g., hexane).

-

Recrystallize the crude product from dry toluene or xylene to yield pure this compound as a yellow crystalline solid.[6]

This protocol provides a general workflow for the conversion of a lactam to a thiolactam, based on a literature procedure.[17]

Procedure (Example: Thionation of 2-Pyrrolidone): [17]

-

Setup: In a flame-dried, two-neck round-bottom flask under a nitrogen atmosphere, dissolve this compound (0.5-1.0 equivalents) in anhydrous dichloromethane.

-

Addition: In a separate flask, dissolve 2-pyrrolidone (1.0 equivalent) in anhydrous dichloromethane. Add this solution to the stirred solution of this compound at room temperature.[17]

-

Reaction: Stir the reaction mixture for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[17]

-

Workup: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.

-

Purification: Purify the resulting residue by silica gel column chromatography, eluting with a hexane/ethyl acetate (B1210297) gradient, to afford the pure pyrrolidine-2-thione (B1333366) product.[17]

Conclusion

This compound remains a cornerstone of sulfur chemistry, offering a reliable and versatile method for the synthesis of thiocarbonyls and related sulfur heterocycles. A thorough understanding of its dimeric structure, the equilibrium that forms its reactive dithiophosphine ylide monomer, and the Wittig-like mechanism of thionation is essential for its effective application. By following established protocols and safety precautions, researchers can continue to leverage the power of this reagent to advance projects in medicinal chemistry, materials science, and synthetic methodology.

References

- 1. mdpi.com [mdpi.com]

- 2. grokipedia.com [grokipedia.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. This compound [organic-chemistry.org]

- 5. This compound | C14H14O2P2S4 | CID 87949 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. This compound – a widely used agent in Organic Syntheses_Chemicalbook [chemicalbook.com]

- 8. Reagents of the month- April- Lawesson's and Woollins' reagents - SigutLabs [sigutlabs.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. iris.unict.it [iris.unict.it]

- 11. lobachemie.com [lobachemie.com]

- 12. This compound [commonorganicchemistry.com]

- 13. This compound | 19172-47-5 [chemicalbook.com]

- 14. Lawesson試薬 90% | Sigma-Aldrich [sigmaaldrich.com]

- 15. tandfonline.com [tandfonline.com]

- 16. Lawesson's_reagent [chemeurope.com]

- 17. This compound | 19172-47-5 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]

The Enduring Workhorse of Sulfur Chemistry: A Technical Guide to Lawesson's Reagent

An in-depth exploration of the applications, mechanisms, and experimental protocols of Lawesson's Reagent for researchers, scientists, and professionals in drug development.

This compound (LR), chemically known as 2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide, has established itself as an indispensable tool in synthetic organic chemistry for the thionation of carbonyl compounds. Its versatility, chemoselectivity, and often milder reaction conditions compared to other thionating agents like phosphorus pentasulfide (P₄S₁₀) have made it a favored choice for the synthesis of a wide array of sulfur-containing molecules, from simple thioketones to complex natural products.[1][2] This technical guide provides a comprehensive overview of the key applications of this compound, complete with quantitative data, detailed experimental protocols, and mechanistic diagrams to facilitate its effective use in the laboratory.

Core Reactivity: The Thionation of Carbonyls

The primary and most widespread application of this compound is the conversion of a carbonyl group (C=O) into a thiocarbonyl group (C=S).[3] This transformation is applicable to a broad range of substrates, including ketones, amides, lactams, esters, and lactones.[4][5] The general reactivity trend for thionation with this compound is: amides > ketones > esters.[6]

Mechanism of Thionation

The mechanism of thionation with this compound is widely accepted to proceed in a manner analogous to the Wittig reaction.[3][4] In solution, the dimeric this compound is in equilibrium with a reactive monomeric dithiophosphine ylide. This ylide then undergoes a [2+2] cycloaddition with the carbonyl group to form a transient four-membered oxathiaphosphetane intermediate. Subsequent cycloreversion, driven by the formation of a thermodynamically stable P=O bond, yields the desired thiocarbonyl compound and a phosphorus-containing byproduct.[3][4]

Caption: General mechanism of carbonyl thionation using this compound.

Quantitative Overview of Thionation Reactions

The efficiency of thionation with this compound is influenced by the substrate, solvent, temperature, and reaction time. Microwave irradiation has been shown to significantly accelerate these reactions, often leading to higher yields in shorter timeframes.[6][7]

Table 1: Thionation of Ketones with this compound

| Substrate | Conditions | Time | Yield (%) | Reference |

| Various Ketones | Toluene (B28343), 150W MW | 2 min | High | [6] |

| Jasmone Analogs | Solvent-free, MW | Few min | High | [6] |

| Natural Chlorins | Toluene, Et₃N, 35°C | 45 min | 73-82% | [8] |

| Steroidal Ketones | Dichloromethane or Toluene, reflux | N/A | 28-70% | [1] |

Table 2: Thionation of Amides and Lactams with this compound

| Substrate | Conditions | Time | Yield (%) | Reference |

| Various Amides | THF, rt | 30 min | 86% | [9] |

| Benzamide Derivatives | Mechanochemical, THF | N/A | 89-93% | [10] |

| Quinolizidine Alkaloids | Toluene, reflux | N/A | High | [11] |

Table 3: Thionation of Esters and Lactones with this compound

| Substrate | Conditions | Time | Yield (%) | Reference |

| 2-Pyrrole Carboxylate | MW | N/A | 59% | [7] |

| Various Esters/Lactones | Solvent-free, MW | N/A | High | [2] |

Key Applications in Heterocyclic Synthesis

Beyond simple thionation, this compound is a powerful tool for the construction of sulfur-containing heterocycles, which are prevalent in pharmaceuticals and materials science.

Synthesis of Thiophenes via Paal-Knorr Synthesis

The Paal-Knorr thiophene (B33073) synthesis involves the reaction of a 1,4-dicarbonyl compound with a sulfur source, for which this compound is an excellent choice.[10][12] The reaction proceeds through the thionation of one or both carbonyl groups, followed by cyclization and dehydration to afford the thiophene ring.[13]

Caption: Workflow for the Paal-Knorr synthesis of thiophenes.

Synthesis of 3H-1,2-Dithiole-3-thiones

This compound, often in combination with elemental sulfur, is effectively used in the synthesis of 3H-1,2-dithiole-3-thiones from β-ketoesters.[14] This class of compounds has garnered interest due to their biological activities.

Experimental Protocols

The following protocols are provided as general guidelines and may require optimization for specific substrates.

General Procedure for the Thionation of an Amide

-

In a round-bottom flask, dissolve the amide (1.0 equiv) in anhydrous tetrahydrofuran (B95107) (THF).

-

Add this compound (0.5-0.7 equiv) to the solution at room temperature with stirring under an inert atmosphere.[15]

-

Monitor the reaction progress by thin-layer chromatography (TLC). The reaction can be gently heated (40-60 °C) to increase the rate.[15]

-

Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of a saturated aqueous sodium bicarbonate solution.[15]

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica (B1680970) gel column chromatography.

General Procedure for the Paal-Knorr Thiophene Synthesis

-

To a round-bottom flask, add the 1,4-dicarbonyl compound (1.0 equiv) and this compound (0.5-1.0 equiv).[16]

-

Add anhydrous toluene as the solvent.[16]

-

Heat the reaction mixture to reflux and monitor the progress by TLC.

-

Upon completion, cool the reaction to room temperature.

-

If a precipitate forms, it can be filtered. Otherwise, the solvent is removed under reduced pressure.

-

The crude product is then purified by column chromatography or recrystallization.

General Procedure for the Synthesis of 3H-1,2-Dithiole-3-thiones from β-Ketoesters

-

In a round-bottom flask, combine the β-ketoester (1.0 equiv), this compound, and elemental sulfur.[14]

-

Add toluene as the solvent and heat the mixture to reflux.[14]

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

The crude product is purified by column chromatography.

Conclusion

This compound remains a cornerstone of modern synthetic chemistry, offering a reliable and versatile method for the introduction of sulfur into organic molecules. Its applications extend from the straightforward thionation of carbonyls to the construction of complex heterocyclic systems. The advent of microwave-assisted synthesis has further enhanced its utility by reducing reaction times and improving yields. This guide provides a foundational understanding and practical protocols to empower researchers in leveraging the full potential of this powerful reagent in their synthetic endeavors.

References

- 1. grokipedia.com [grokipedia.com]

- 2. Thioamide synthesis by thionation [organic-chemistry.org]

- 3. researchgate.net [researchgate.net]

- 4. This compound [organic-chemistry.org]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. A Focused Review of Synthetic Applications of Lawesson’s Reagent in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. encyclopedia.pub [encyclopedia.pub]

- 8. Thiocarbonyl Derivatives of Natural Chlorins: Synthesis Using Lawesson’s Reagent and a Study of Their Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 10. Paal-Knorr Thiophene Synthesis [organic-chemistry.org]

- 11. researchgate.net [researchgate.net]

- 12. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]

- 13. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 14. Synthesis and Reactivity of 3H-1,2-dithiole-3-thiones - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

An In-depth Technical Guide to Lawesson's Reagent as a Thionating Agent for Carbonyl Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lawesson's reagent, 2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide, stands as a cornerstone in synthetic organic chemistry for the efficient conversion of carbonyl compounds into their corresponding thiocarbonyl analogues. This technical guide provides a comprehensive overview of its applications, reaction mechanisms, and detailed experimental protocols. It is designed to be a practical resource for researchers, scientists, and professionals in drug development, offering insights into the versatility and practical application of this powerful thionating agent. The guide includes a compilation of quantitative data, detailed experimental procedures for various carbonyl substrates, and visual diagrams to elucidate the reaction pathways and experimental workflows.

Introduction

The thionation of carbonyl compounds is a fundamental transformation in organic synthesis, enabling access to a wide array of sulfur-containing molecules with significant applications in medicinal chemistry, materials science, and agrochemicals.[1] Thiocarbonyl compounds, such as thioamides, thioketones, thioesters, and thiolactones, serve as versatile synthetic intermediates and are integral components of numerous biologically active molecules.[2][3] While several reagents are available for this purpose, this compound (LR) has emerged as one of the most versatile and widely used due to its mild reaction conditions, high yields, and broad substrate scope.[1][4]

Developed by Sven-Olov Lawesson, this organosulfur compound has surpassed traditional thionating agents like phosphorus pentasulfide (P₄S₁₀) in many applications due to its better solubility in organic solvents and often cleaner reactions.[4] This guide will delve into the core aspects of using this compound for the thionation of ketones, amides, esters, and lactones.

Mechanism of Thionation

The thionation of carbonyl compounds using this compound proceeds through a mechanism analogous to the Wittig reaction.[1][4] The process is initiated by the thermal dissociation of the dimeric this compound into two reactive monomeric dithiophosphine ylide species (ArP(=S)S).[1][2]

The key steps of the mechanism are as follows:

-

Dissociation of this compound: The central four-membered P₂S₂ ring of this compound dissociates in solution to form two equivalents of the reactive monomeric species.[1][2]

-

[2+2] Cycloaddition: The dithiophosphine ylide undergoes a concerted [2+2] cycloaddition with the carbonyl group of the substrate to form a transient four-membered thiaoxaphosphetane intermediate.[1]

-

Cycloreversion: This intermediate then undergoes a cycloreversion, driven by the formation of a thermodynamically stable P=O bond, to yield the desired thiocarbonyl compound and a phosphorus-containing byproduct.[4]

This mechanistic pathway is illustrated in the following diagram:

Reactivity and Substrate Scope

This compound is effective for the thionation of a wide variety of carbonyl compounds. The general order of reactivity is amides > ketones > esters > lactones.[2] This selectivity allows for the chemoselective thionation of more reactive carbonyl groups in the presence of less reactive ones.

Thionation of Ketones

The conversion of ketones to thioketones is a common application of this compound, with yields often being high.[5] The reaction is applicable to both aliphatic and aromatic ketones.

| Substrate | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Acetophenone (B1666503) | Toluene | 110 | 2 | 85 | [6] |

| Benzophenone | Toluene | 110 | 4 | 92 | [6] |

| Cyclohexanone | Toluene | 110 | 3 | 88 | [6] |

| Ferrocenyl Phenyl Ketone | THF | 65 | - | 75-85 | [2] |

| Mebroqualone | Xylene | Reflux | 3 | 87 | [2] |

| Porpholactones | - | - | - | Good to Excellent | [2] |

Thionation of Amides

Amides are highly reactive towards this compound, readily forming thioamides in high yields.[7] This transformation is crucial in the synthesis of thiopeptides and other biologically active molecules.[1]

| Substrate | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| Benzamide (B126) | THF | RT | 30 min | 95-96 | [7] |

| N-Benzylbenzamide | THF (mechanochemical) | RT | - | 88 | [7] |

| N,N-Dimethylbenzamide | Toluene | 110 | 2-6 | High | [8] |

| General Amide | THF | RT | 30 min | 86 | [9] |

| Acetamide | Toluene | Reflux | 1-3 | 80-95 | [1] |

Thionation of Esters and Lactones

Esters and lactones are generally less reactive than ketones and amides, often requiring higher temperatures and longer reaction times for efficient thionation.[2] Microwave irradiation can be particularly effective in accelerating these reactions.[10]

| Substrate | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| Ethyl Benzoate (B1203000) | Toluene | 110 | 12 | 75 | [10] |

| γ-Butyrolactone | Toluene | 110 | 6 | 80 | [10] |

| Porpholactones | - | - | - | Good to Excellent | [2] |

| β-Lactams (Cephalosporins) | Toluene | 90 | 3 h | 70-98 | [11] |

Experimental Protocols

The following protocols are representative examples for the thionation of different classes of carbonyl compounds.

General Experimental Workflow

A typical experimental workflow for a thionation reaction using this compound involves the following steps:

Protocol 1: Thionation of a Ketone (e.g., Acetophenone)

Materials:

-

Acetophenone

-

This compound

-

Toluene (anhydrous)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heating mantle

-

Silica (B1680970) gel for column chromatography

-

Hexane (B92381) and ethyl acetate (B1210297) for elution

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve acetophenone (1.0 eq) in anhydrous toluene.

-

Add this compound (0.5 eq) to the solution.

-

Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 2-4 hours.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Once the starting material is consumed, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford the corresponding thioacetophenone.

Protocol 2: Thionation of an Amide (e.g., Benzamide)

Materials:

-

Benzamide

-

This compound

-

Tetrahydrofuran (THF, anhydrous)

-

Round-bottom flask

-

Magnetic stirrer

-

Rotary evaporator

-

Silica gel for column chromatography

-

Petroleum ether and ether for elution

Procedure:

-

In a round-bottom flask, dissolve this compound (0.5 eq) in anhydrous THF.[9]

-

To this solution, add a solution of benzamide (1.0 eq) in anhydrous THF at room temperature.[9]

-

Stir the reaction mixture at room temperature for 30 minutes, or until the reaction is complete as monitored by TLC.[9]

-

Evaporate the solvent under reduced pressure.[9]

-

Perform an aqueous work-up by adding water and extracting the product with ether.[9]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude thiobenzamide (B147508) by silica gel chromatography using a gradient of petroleum ether and ether.[9]

Protocol 3: Microwave-Assisted Thionation of an Ester (e.g., Ethyl Benzoate)

Materials:

-

Ethyl Benzoate

-

This compound

-

Microwave reactor vial

-

Microwave synthesizer

Procedure:

-

Place ethyl benzoate (1.0 eq) and this compound (0.6 eq) in a microwave reactor vial.

-

Seal the vial and place it in the microwave synthesizer.

-

Irradiate the mixture at a set temperature (e.g., 120 °C) for a short period (e.g., 5-15 minutes).

-

Monitor the reaction for completion by TLC after cooling.

-

Once complete, the crude product can be purified by column chromatography.

Applications in Drug Development

The introduction of a thiocarbonyl group can significantly alter the physicochemical and biological properties of a molecule. Thioamides, for instance, are known to exhibit a range of biological activities, including antibacterial, antiviral, and anticancer properties.[2] this compound has been instrumental in the synthesis of various biologically active sulfur-containing heterocycles and thio-analogs of natural products.[2][12] Its ability to selectively thionate carbonyl groups in complex molecules makes it a valuable tool in the late-stage functionalization of drug candidates, allowing for the rapid generation of analog libraries for structure-activity relationship (SAR) studies.

Safety and Handling

This compound is a flammable solid and can release hydrogen sulfide (B99878) upon contact with moisture. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) should be worn. Reactions are typically carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the reagent.

Conclusion

This compound remains a powerful and versatile tool for the thionation of carbonyl compounds. Its broad substrate scope, mild reaction conditions, and generally high yields make it an indispensable reagent in modern organic synthesis. This guide has provided a comprehensive overview of its mechanism, reactivity, and practical application, with the aim of equipping researchers and professionals in drug development with the knowledge to effectively utilize this important synthetic tool. The provided protocols and data serve as a starting point for the development of robust and efficient thionation strategies in a variety of synthetic contexts.

References

- 1. grokipedia.com [grokipedia.com]

- 2. A Focused Review of Synthetic Applications of Lawesson’s Reagent in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. This compound [organic-chemistry.org]

- 5. encyclopedia.pub [encyclopedia.pub]

- 6. mdpi.com [mdpi.com]

- 7. Liquid-assisted mechanochemical synthesis of thioamide building blocks with the Lawesson reagent: ex situ monitoring and detection of intermediate pol ... - RSC Mechanochemistry (RSC Publishing) DOI:10.1039/D4MR00013G [pubs.rsc.org]

- 8. benchchem.com [benchchem.com]

- 9. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 10. Thioamide synthesis by thionation [organic-chemistry.org]

- 11. arkat-usa.org [arkat-usa.org]

- 12. A Focused Review of Synthetic Applications of this compound in Organic Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Thionation Reactions in Organic Synthesis

Abstract: This technical guide provides a comprehensive overview of thionation reactions, a cornerstone of organosulfur chemistry. It details the core principles, primary reagents, mechanistic pathways, and synthetic applications of converting carbonyl compounds into their thiocarbonyl analogs. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth data, detailed experimental protocols, and visual diagrams to facilitate understanding and application in a laboratory setting.

Introduction to Thionation

Thionation is a chemical transformation that replaces the oxygen atom of a carbonyl group (C=O) with a sulfur atom to form a thiocarbonyl group (C=S).[1][2] This reaction is fundamental to organosulfur chemistry, as the resulting thio-analogs of ketones, amides, esters, and lactones are valuable intermediates in organic synthesis and are often found in biologically active molecules.[3][4] Thioamides, for instance, serve as bioisosteres of amides and can enhance the biological activity of natural product analogs, contributing significantly to medicinal chemistry.[5] The conversion provides access to a wide array of sulfur-containing heterocycles and compounds with unique photochemical and electronic properties.[3][6]

Key Thionating Reagents

While numerous reagents can effect thionation, a few have become indispensable in synthetic chemistry due to their efficacy and scope.

-

Phosphorus Pentasulfide (P₄S₁₀): One of the earliest and most powerful thionating agents, P₄S₁₀ is typically used for less sensitive substrates due to the often harsh reaction conditions required, such as high temperatures.[7][8] It remains a cost-effective choice for large-scale synthesis.

-

Lawesson's Reagent (LR): 2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide, or this compound, is arguably the most widely used thionating agent.[1][9] It is prized for its milder reaction conditions, better solubility in organic solvents compared to P₄S₁₀, and high yields in converting ketones, amides, and esters to their thio-analogs.[7][10]

-

Belleau's Reagent: A structural analog of this compound where the methoxy (B1213986) groups are replaced by phenoxy groups. This modification enhances its solubility, particularly in solvents like tetrahydrofuran (B95107) (THF), allowing for even milder reaction conditions. It is often the reagent of choice for sensitive or chiral substrates, such as amino acid derivatives, where minimizing epimerization is critical.[11]

-

P₄S₁₀ and Hexamethyldisiloxane (B120664) (HMDO) - Curphey's Reagent: This combination reagent often provides yields comparable or superior to this compound for the thionation of esters and lactones.[4][12][13][14][15] A significant advantage of this system is the simplified workup, where reagent-derived byproducts can be removed by simple hydrolysis or filtration, avoiding the chromatographic purification often necessary with LR.[4][13][15]

-

Other Reagents: A variety of other reagents have been developed, including Davy's Reagent, Heimgartner's Reagent, and Woollins' Reagent (a selenium analog of LR), each offering specific advantages for certain substrate classes.[2][10]

Reaction Mechanisms and Reactivity

The Mechanism of this compound

The efficacy of this compound stems from a well-elucidated, multi-step mechanism. Computational and experimental studies have shown that the reaction proceeds not through a direct attack of the dimer, but via a more reactive monomeric species.[1][3]

The mechanism involves three key stages:

-

Dissociation: In solution, the this compound dimer exists in equilibrium with a highly reactive dithiophosphine ylide monomer.[1][7]

-

Cycloaddition: This monomer undergoes a concerted [2+2] cycloaddition with the carbonyl group of the substrate. This step forms a four-membered oxathiaphosphetane intermediate.[1][3][7]

-

Cycloreversion: The oxathiaphosphetane intermediate rapidly collapses in a Wittig-like cycloreversion. The formation of a highly stable phosphorus-oxygen double bond is the driving force for this step, which releases the desired thiocarbonyl compound and a phosphorus-containing byproduct.[1][3][7]

Substrate Reactivity Hierarchy

A well-established trend in thionation reactions is the relative reactivity of different carbonyl functional groups. This selectivity can be exploited to thionate one type of carbonyl group in the presence of another. The general order of reactivity is a critical piece of logical information for planning a synthesis.

Amides and lactams are generally the most reactive substrates, followed by ketones.[1][10] Esters and lactones are the least reactive and often require higher temperatures and longer reaction times for complete conversion.[7][9][16] This trend allows for selective thionation; for example, an amide can often be converted to a thioamide in the presence of an ester group by conducting the reaction at a lower temperature.[3]

Synthetic Applications and Data

Thionation is a versatile tool for synthesizing a wide range of organosulfur compounds.

Synthesis of Thioamides, Thioesters, and Thioketones

The direct conversion of amides, esters, and ketones is the most common application of thionating reagents. The tables below summarize representative yields and conditions.

Table 1: Comparison of this compound (LR) and P₄S₁₀/HMDO for Thionation of Esters and Lactones

| Entry | Substrate | Reagent | Conditions | Yield (%) | Ref |

|---|---|---|---|---|---|

| 1 | Methyl benzoate | LR | Xylene, reflux, 4h | 88 | [12] |

| 2 | Methyl benzoate | P₄S₁₀/HMDO | Xylene, reflux, 2h | 95 | [12] |

| 3 | Ethyl cinnamate | LR | Toluene (B28343), reflux, 2.5h | 81 | [13] |

| 4 | Ethyl cinnamate | P₄S₁₀/HMDO | Toluene, reflux, 2h | 84 | [13] |

| 5 | γ-Butyrolactone | LR | Xylene, reflux, 20h | 58 | [12] |

| 6 | γ-Butyrolactone | P₄S₁₀/HMDO | Xylene, reflux, 4h | 86 | [12] |

| 7 | ε-Caprolactone | LR | Xylene, reflux, 24h | 87 | [12] |

| 8 | ε-Caprolactone | P₄S₁₀/HMDO | Xylene, reflux, 4h | 91 | [12] |

Data sourced from studies comparing the two reagent systems under similar conditions.

Table 2: Thionation of Various Amides with this compound

| Entry | Substrate | Conditions | Yield (%) | Ref |

|---|---|---|---|---|

| 1 | Benzamide | THF, liquid-assisted grinding, 90 min | 95-96 | [17] |

| 2 | N-Benzyl-benzamide | THF, liquid-assisted grinding, 90 min | 88 | [17] |

| 3 | N-Fmoc-Gly-NH₂ | THF, liquid-assisted grinding, 90 min | 80 | [17] |

| 4 | N-Fmoc-Ala-NH₂ | THF, liquid-assisted grinding, 90 min | 70 | [17] |

| 5 | 2-Azabicyclo[2.2.1]hept-5-en-3-one | Toluene, reflux | 86 |[18] |

Synthesis of Sulfur Heterocycles

Thionating reagents are instrumental in constructing sulfur-containing heterocyclic rings. A classic example is the Paal-Knorr thiophene (B33073) synthesis, where a 1,4-dicarbonyl compound is treated with a thionating agent like this compound or P₄S₁₀.[19]

Beyond thiophenes, this compound is used to synthesize a variety of other heterocycles, including 1,3-thiazoles and 1,3,4-thiadiazoles, often through a tandem thionation-cyclization sequence.[9][16]

Detailed Experimental Protocols

The following sections provide standardized, detailed methodologies for common thionation reactions.

Protocol 1: General Procedure for Thionation of an Amide with this compound

This protocol describes the conversion of a generic amide to its corresponding thioamide using this compound in THF at room temperature.

Materials:

-

Amide substrate (1.0 equiv)

-

This compound (0.5 - 0.6 equiv)

-

Anhydrous Tetrahydrofuran (THF)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add the amide substrate (1.0 equiv) and this compound (0.5 equiv).

-

Solvent Addition: Add sufficient anhydrous THF to fully dissolve the reagents. The reaction may be conducted at room temperature.[18]

-

Reaction Monitoring: Stir the mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC). Reactions are often complete within 30 minutes to a few hours, but can be left overnight if convenient.[18]

-

Workup:

-